molecular formula C8H5Cl2F3O2 B14050277 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene

1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene

Cat. No.: B14050277
M. Wt: 261.02 g/mol
InChI Key: RBJGYKXXYRFIJU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves several steps, typically starting with a benzene derivative. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Hydrolysis: The methoxy groups can be hydrolyzed to form phenols.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be compared with other halogenated aromatic ethers, such as:

  • 1,4-Dichloro-2-difluoromethoxybenzene
  • 1,4-Dichloro-2-fluoromethoxybenzene
  • 1,4-Dichloro-2-difluoromethoxy-6-methoxybenzene

These compounds share similar structural features but differ in the number and position of halogen and methoxy groups, which can affect their chemical reactivity and applications .

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

2,5-dichloro-1-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-5(14-3-11)7(10)6(2-4)15-8(12)13/h1-2,8H,3H2

InChI Key

RBJGYKXXYRFIJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)Cl)OC(F)F)Cl

Origin of Product

United States

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